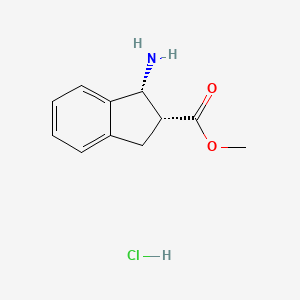

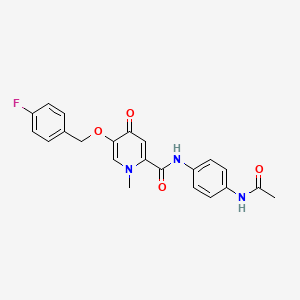

N-(1-(benzofuran-2-yl)propan-2-yl)-3-fluoro-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-(benzofuran-2-yl)propan-2-yl)-3-fluoro-4-methoxybenzamide” is a synthetic compound. It is a derivative of benzofuran, a heterocyclic compound . Benzofuran derivatives have been the subject of several studies due to their unique physical, chemical, and biological properties.

Synthesis Analysis

While specific synthesis information for this compound is not available, benzofuran derivatives are often synthesized through various strategies including intramolecular C–C bond formation in diaryl ethers and C–O bond formation in 2-biaryl phenols by intramolecular nucleophilic aromatic substitution .

Scientific Research Applications

Dopamine Receptor Imaging

Benzofuran derivatives have been synthesized and evaluated for their potential as central nervous system (CNS) D-2 dopamine receptor imaging agents. For example, iodobenzamide analogues with benzofuran fused ring systems showed promising results in vitro and in vivo for imaging CNS D-2 dopamine receptors, demonstrating their utility in neurological research and potential clinical applications (Murphy et al., 1990).

Anticancer Activity

Compounds related to benzofurans have been explored for their anticancer properties. A study on dihydrobenzofuran lignans and related compounds revealed their potential as antitumor agents that inhibit tubulin polymerization. These compounds showed promising activity in vitro against leukemia and breast cancer cell lines, highlighting their significance in cancer research (Pieters et al., 1999).

Toxicokinetics and Analytical Toxicology

Research on NBOMe derivatives, which are structurally similar to the compound , has provided valuable toxicokinetic data. These studies are crucial for understanding drug interactions, polymorphisms, elimination routes, and for evaluating toxicological screening targets. Such research aids in the identification of substances in cases of abuse or intoxication, contributing to forensic and clinical toxicology (Richter et al., 2019).

Material Science

Benzofuran compounds have also found applications in material science, such as in the synthesis of methacrylate polymers bearing chalcone side groups. These studies focus on the thermal behavior and dielectric properties of polymers, which are important for the development of advanced materials with specific electrical and thermal properties (Çelik & Coskun, 2018).

Estrogen Receptor Binding

Research on arylobenzofurans from natural sources has explored their binding affinity for the estrogen receptor, which is relevant in the study of hormone-related diseases and the development of therapeutic agents. Such compounds provide insights into the design of drugs with specific receptor affinities (Halabalaki et al., 2000).

Future Directions

Benzofuran derivatives have garnered significant interest among scientists and researchers due to their unique properties and potential therapeutic applications . Future research may focus on exploring these properties further and developing novel therapeutic drugs for diseases like hepatitis C and as scaffolds for anticancer agents .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with monoamine transporters and 5-ht receptors .

Mode of Action

It’s suggested that similar compounds are substrate-type releasers at dopamine transporters (dat), norepinephrine transporters (net), and serotonin transporters (sert) with nanomolar potencies .

Biochemical Pathways

Similar compounds have been found to affect major signaling pathways such as mapk and akt/mtor .

Pharmacokinetics

The molecular weight of the compound is 175227 , which could potentially influence its bioavailability.

Result of Action

Biochemical Analysis

Biochemical Properties

It is known that benzofuran derivatives can interact with monoamine transporters and serotonin receptors . These interactions could potentially influence various biochemical reactions within the cell.

Cellular Effects

Related benzofuran compounds have been shown to cause significant health risks, such as causing anxiety, sinus tachycardia, hypertension, and QT prolongation . These effects suggest that N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is believed to act as a neurotransmitter agonist by binding to the serotonin and dopamine receptors in the brain. This could potentially lead to changes in gene expression and enzyme activation or inhibition.

Dosage Effects in Animal Models

Related benzofuran compounds have been shown to produce sustained stimulant-like effects in rats . These effects were more potent than those produced by 3,4-methylenedioxyamphetamine (MDA), suggesting that N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide could have similar effects.

Properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO3/c1-12(9-15-10-13-5-3-4-6-17(13)24-15)21-19(22)14-7-8-18(23-2)16(20)11-14/h3-8,10-12H,9H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGROZKXJOYSLBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC(=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2598834.png)

![4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598837.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2598840.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2598842.png)

![N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-2,4-difluoroaniline](/img/structure/B2598844.png)

![Methyl 3-{[(2,3-dimethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2598847.png)